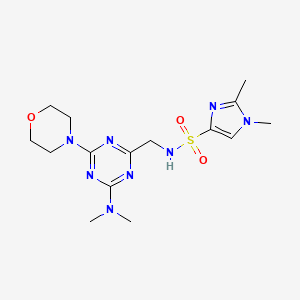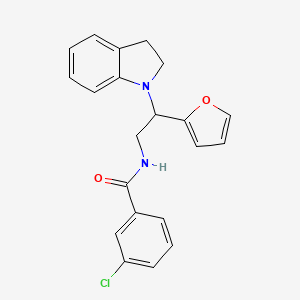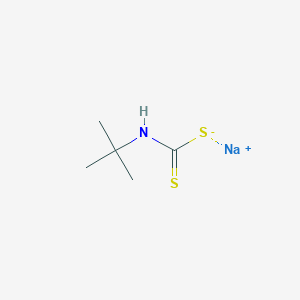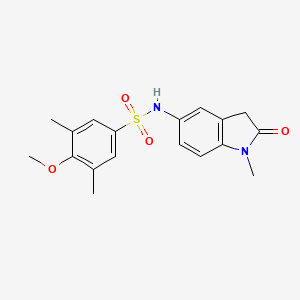
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide is a complex organic compound that falls under the category of sulfonamides. This compound exhibits unique properties due to the presence of various functional groups, which makes it a subject of interest in multiple scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide generally involves multiple steps starting with the preparation of intermediate compounds, followed by a series of condensation, substitution, and sulfonation reactions. Specific details of reagents and conditions vary, but often include reagents such as dimethylamine, morpholine, and triazine derivatives, with reactions typically carried out under controlled temperatures and pH levels.
Industrial Production Methods: : On an industrial scale, this compound may be produced using batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Large-scale synthesis might also involve catalytic processes to enhance reaction rates and reduce energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidative conditions can modify the compound's structure, especially targeting the dimethylamino group.
Reduction: : Reduction reactions typically focus on the sulfonamide group, potentially altering its pharmacological activity.
Substitution: : Various substitution reactions can occur, particularly on the triazine and imidazole rings, allowing for functionalization.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and alkyl halides (for substitution) are commonly used. These reactions often require specific solvents and temperatures to proceed efficiently.
Major Products Formed: : Depending on the reaction, products can vary widely. For example, oxidative reactions might yield N-((4-(methylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide, while reduction could lead to different sulfonamide derivatives.
Scientific Research Applications
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide finds applications across various fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological systems.
Medicine: : Investigated for its therapeutic potential, possibly as an antimicrobial or anticancer agent.
Industry: : Utilized in the development of materials with specific properties due to its chemical stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. Its sulfonamide group can bind to enzymes, inhibiting their activity, which may disrupt cellular processes. The specific pathways involved depend on the biological target, but common mechanisms include enzyme inhibition and interference with DNA or RNA synthesis.
Comparison with Similar Compounds
Compared to other sulfonamides and triazine derivatives, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
Sulfamethoxazole: : Another sulfonamide with antimicrobial properties.
Aminotriazines: : Compounds with a triazine core, used in various industrial applications.
Imidazole Derivatives: : Known for their biological activity, especially in pharmaceuticals.
These comparisons highlight the distinct features of this compound, making it a compound of significant interest in both research and practical applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N8O3S/c1-11-17-13(10-22(11)4)27(24,25)16-9-12-18-14(21(2)3)20-15(19-12)23-5-7-26-8-6-23/h10,16H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQWVRSUDLEFLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2860687.png)
![(E)-2-styryl-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2860688.png)

![methyl 3-[(3,4-dimethylphenyl)({[(3-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2860691.png)


![1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(1-methyl-1H-pyrazole-4-carbonyl)-1,4-diazepane](/img/structure/B2860696.png)
![N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline](/img/structure/B2860697.png)


![N-(4-methyl-1,3-benzothiazol-2-yl)-2-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2860702.png)
![3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid](/img/structure/B2860703.png)
